Cas no 2034440-79-2 (1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea)

1-[4-Chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a structurally complex urea derivative featuring a chloro-substituted phenyl ring linked to a 1,1-dioxo-1λ⁶,2-thiazolidinyl moiety and a tetrahydrofuran (oxolan-2-yl)methyl group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its unique combination of a sulfonamide-like thiazolidine dioxide and a flexible oxolane substituent may enhance binding affinity and solubility. The chloro-phenyl group further contributes to its reactivity, making it suitable for selective derivatization. This compound is of interest in medicinal chemistry research for its modular scaffold and potential pharmacological applications.
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea structure
2034440-79-2 structure
Product name:1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
CAS No:2034440-79-2
MF:C15H20ClN3O4S
Molecular Weight:373.8550
CID:5351587

1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea 化学的及び物理的性質

名前と識別子

    • 1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(oxolan-2-ylmethyl)urea
    • 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
    • 1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
    • インチ: 1S/C15H20ClN3O4S/c16-13-5-4-11(9-14(13)19-6-2-8-24(19,21)22)18-15(20)17-10-12-3-1-7-23-12/h4-5,9,12H,1-3,6-8,10H2,(H2,17,18,20)
    • InChIKey: IHRFJIFSYSAIJH-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1N1C([H])([H])C([H])([H])C([H])([H])S1(=O)=O)N([H])C(N([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])O1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 553
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 96.1

1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6089-9671-30mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
30mg
$119.0 2023-09-09
Life Chemicals
F6089-9671-2μmol
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6089-9671-15mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
15mg
$89.0 2023-09-09
Life Chemicals
F6089-9671-3mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
3mg
$63.0 2023-09-09
Life Chemicals
F6089-9671-5μmol
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6089-9671-40mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
40mg
$140.0 2023-09-09
Life Chemicals
F6089-9671-4mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
4mg
$66.0 2023-09-09
Life Chemicals
F6089-9671-5mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
5mg
$69.0 2023-09-09
Life Chemicals
F6089-9671-10μmol
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6089-9671-50mg
1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
2034440-79-2
50mg
$160.0 2023-09-09

1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea 関連文献

1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]ureaに関する追加情報

Comprehensive Analysis of 1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea (CAS No. 2034440-79-2)

The compound 1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea, identified by its CAS No. 2034440-79-2, represents a sophisticated urea derivative with a unique structural framework. This molecule integrates a chlorophenyl moiety, a 1,1-dioxo-1lambda6,2-thiazolidine ring, and a tetrahydrofuran (oxolan) group, making it a subject of significant interest in medicinal chemistry and pharmaceutical research. Its complex architecture suggests potential applications in targeted therapies, particularly in areas such as enzyme inhibition and receptor modulation.

Recent advancements in drug discovery have heightened the demand for novel urea derivatives, with researchers focusing on their role as kinase inhibitors and GPCR modulators. The presence of the sulfonyl group (1,1-dioxo-1lambda6,2-thiazolidine) in this compound enhances its binding affinity to biological targets, while the oxolan-2-ylmethyl segment may improve pharmacokinetic properties like solubility and bioavailability. These attributes align with current trends in precision medicine, where molecular specificity is paramount.

From a synthetic perspective, the preparation of CAS 2034440-79-2 involves multi-step organic transformations, including aryl halide functionalization and urea coupling reactions. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity. Notably, the compound's chloro-substituted phenyl ring offers a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design.

In the context of AI-driven drug development, molecules like 1-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea are frequently analyzed using machine learning algorithms to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This approach accelerates the identification of promising candidates while reducing experimental costs—a topic widely searched in computational chemistry forums and academic databases.

Environmental and regulatory considerations are also critical when evaluating such compounds. While 2034440-79-2 is not classified as hazardous, its chlorinated aromatic component necessitates careful assessment of biodegradability and ecotoxicological impact. These factors resonate with growing public interest in green chemistry and sustainable pharmaceutical manufacturing.

Future research directions may explore the compound's potential in neurodegenerative disease models or metabolic disorder interventions, given the pharmacological relevance of urea scaffolds in these fields. Collaborative studies between academia and industry could further elucidate its mechanism of action, addressing common search queries like "urea-based therapeutics 2024" or "sulfone-containing drug candidates."

In summary, CAS No. 2034440-79-2 exemplifies the convergence of structural complexity and therapeutic potential. Its study contributes to broader discussions on molecular diversity and rational drug design, offering insights that bridge synthetic chemistry with cutting-edge biomedical applications.

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